molecular formula C24H19OS+ B1609110 (4-Phenoxyphenyl)-diphenylsulfanium CAS No. 240482-96-6

(4-Phenoxyphenyl)-diphenylsulfanium

Cat. No. B1609110
CAS RN: 240482-96-6
M. Wt: 355.5 g/mol
InChI Key: VQJWWTCKNSPKMJ-UHFFFAOYSA-N
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Description

(4-Phenoxyphenyl)-diphenylsulfanium, more commonly known as PPS, is an important organosulfur compound used in a variety of scientific applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 293.37 g/mol. PPS is used in organic synthesis, as an intermediate in the production of pharmaceuticals and agrochemicals, and in biochemistry and physiology studies.

Scientific Research Applications

Environmental Studies and Human Exposure

Studies have found bisphenol analogues, including compounds structurally related to "(4-Phenoxyphenyl)-diphenylsulfanium", in indoor dust across the United States and several Asian countries, indicating widespread human exposure. These findings raise concerns about the environmental persistence and potential health impacts of these compounds, highlighting the need for ongoing monitoring and assessment of human exposure levels (Liao et al., 2012).

Material Science and Polymer Chemistry

Bisphenol analogues serve as crucial monomers in the synthesis of polymers with specific properties. For instance, crosslinked sulfonated poly(arylene ether sulfone) membranes incorporating bisphenol derivatives have been explored for direct methanol fuel cell (DMFC) applications. These materials exhibit improved water uptake, swelling ratio, proton conductivity, and methanol permeability, demonstrating the bisphenols' role in enhancing the functional properties of polymeric membranes (Feng et al., 2009).

Biodegradation and Environmental Remediation

The potential for bioremediation of bisphenol A, a compound closely related to "this compound", using laccase from Fusarium incarnatum UC-14 highlights the intersection of environmental science and biotechnology. This approach utilizes non-aqueous catalysis to enhance the biodegradability of phenolic environmental pollutants, offering a promising method for mitigating the environmental impact of bisphenols (Chhaya & Gupte, 2013).

Antioxidant Activity and Health Applications

The structure-antioxidant activity relationship of phenolic compounds, including bisphenol analogues, has been extensively studied. These investigations reveal that specific structural features, such as methoxy and phenolic hydroxyl groups, significantly enhance the antioxidant activities of phenolic acids. Understanding these relationships is crucial for developing compounds with potential health benefits, including dietary supplements and pharmaceuticals (Chen et al., 2020).

properties

IUPAC Name

(4-phenoxyphenyl)-diphenylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19OS/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJWWTCKNSPKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19OS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401680
Record name (4-phenoxyphenyl)-diphenylsulfanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

240482-96-6
Record name (4-phenoxyphenyl)-diphenylsulfanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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